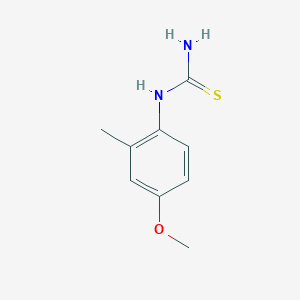
1-(1-bromoethyl)-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Bromoethyl)benzene” is an organobromine compound with the molecular formula C8H9Br . It is a clear liquid that ranges in color from yellow to brownish . It has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
Most 1-bromoalkanes, including “(1-Bromoethyl)benzene”, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative .
Molecular Structure Analysis
The molecular weight of “(1-Bromoethyl)benzene” is 185.061 g/mol . The IUPAC Standard InChI is InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 .
Chemical Reactions Analysis
“(1-Bromoethyl)benzene” undergoes reactions expected of simple alkyl bromides . It can form Grignard reagents . It also reacts with potassium fluoride to give the corresponding fluorocarbons .
Physical And Chemical Properties Analysis
“(1-Bromoethyl)benzene” is soluble in alcohol, ether, and benzene . It has a melting point of -65°C and a boiling point of 200°C . The density of this compound is 1.356 g/mL at 25 °C .
Safety and Hazards
“(1-Bromoethyl)benzene” is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and proper ventilation is recommended when handling this chemical .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-3,5-dimethylbenzene involves the alkylation of 3,5-dimethylphenol with 1-bromoethane using a strong base such as potassium hydroxide.", "Starting Materials": [ "3,5-dimethylphenol", "1-bromoethane", "potassium hydroxide", "diethyl ether", "sodium sulfate" ], "Reaction": [ "To a solution of 3,5-dimethylphenol (1.0 g, 7.5 mmol) in diethyl ether (10 mL) and potassium hydroxide (1.5 g, 25 mmol), 1-bromoethane (1.2 g, 10 mmol) is added dropwise with stirring at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The mixture is then filtered and the filtrate is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to give the crude product, which is purified by column chromatography to afford 1-(1-bromoethyl)-3,5-dimethylbenzene as a colorless oil (yield: 80%)." ] } | |
Número CAS |
1353582-03-2 |
Nombre del producto |
1-(1-bromoethyl)-3,5-dimethylbenzene |
Fórmula molecular |
C10H13Br |
Peso molecular |
213.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



